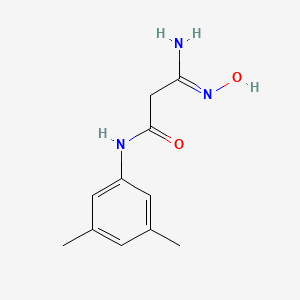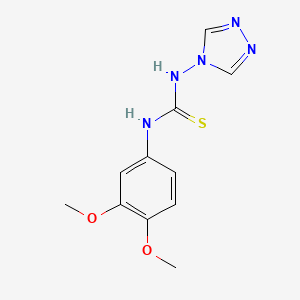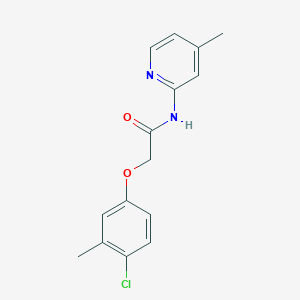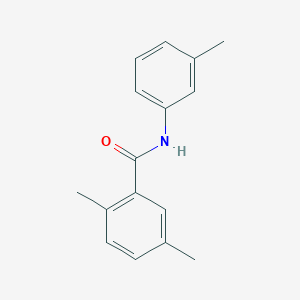![molecular formula C16H14O5 B5797933 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate, also known as aspirin, is a widely used analgesic and anti-inflammatory drug. It is a derivative of salicylic acid and has been used for over a century to relieve pain, reduce fever, and prevent blood clots. Aspirin is one of the most commonly used drugs in the world, with over 100 billion tablets consumed each year.
Mecanismo De Acción
Aspirin works by inhibiting the production of prostaglandins, which are responsible for pain, inflammation, and fever. Aspirin irreversibly inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. This inhibition results in reduced pain, inflammation, and fever.
Biochemical and Physiological Effects:
Aspirin has a number of biochemical and physiological effects. It reduces pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins in the hypothalamus. Aspirin has anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Aspirin also has antiplatelet effects, which can help prevent blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aspirin is a widely used drug and has many advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize in the laboratory. However, 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Aspirin can also be unstable in the presence of moisture and can degrade over time.
Direcciones Futuras
There are many potential future directions for research on 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate. One area of research is the development of new formulations of 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate that can be more easily absorbed and have fewer side effects. Another area of research is the development of new uses for 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate, such as the treatment of cancer. Aspirin is also being studied as a potential treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanism of action of 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate and how it interacts with other drugs and compounds.
Métodos De Síntesis
Aspirin can be synthesized by reacting salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces acetylsalicylic acid, which is then purified by recrystallization. The synthesis of 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate is a well-established laboratory procedure and is commonly used as a teaching tool in chemistry classes.
Aplicaciones Científicas De Investigación
Aspirin has been extensively studied for its pharmacological properties and therapeutic uses. It is used to relieve pain, reduce inflammation, and prevent blood clots. Aspirin is also used to prevent heart attacks and strokes in patients with cardiovascular disease. In addition, 3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate has been shown to have anti-cancer properties and is being studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
[3-(acetyloxymethyl)-4-hydroxyphenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-10-13-9-14(7-8-15(13)18)21-16(19)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWOXHXXDFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Acetyloxy)methyl]-4-hydroxyphenyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)

![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)



![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)

![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)